molecular formula C7H15BO2 B6266640 (4-methylcyclohexyl)boronic acid CAS No. 1350512-60-5

(4-methylcyclohexyl)boronic acid

Cat. No.: B6266640
CAS No.: 1350512-60-5
M. Wt: 142
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Description

Historical Context and Significance of Boronic Acids in Chemical Research

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. pharmiweb.comwikipedia.org This pioneering work involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. pharmiweb.com Since then, the field has evolved dramatically, with the development of numerous synthetic methodologies and a surge in the commercial availability of a wide array of air-stable boronic acids. wikipedia.org

The significance of boronic acids in modern chemical research cannot be overstated. They are celebrated for their stability, generally low toxicity, and ease of synthesis. boronmolecular.comnih.gov A pivotal moment in their history was the advent of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, where boronic acids serve as key coupling partners. boronmolecular.comnih.gov This reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.com Beyond their role in synthesis, boronic acids are recognized for their ability to form reversible covalent bonds with diols, such as those found in sugars, making them valuable in the development of sensors and for molecular recognition. wikipedia.orgxmu.edu.cn

Fundamental Principles of Boron Chemistry Relevant to Organoboronic Acids

The chemistry of organoboronic acids is governed by the unique electronic nature of the boron atom. Boron, a group 13 element, has three valence electrons and a ground state electron configuration of 1s²2s²2p¹. acs.org In boronic acids, the boron atom is trivalent and possesses an empty p-orbital, rendering it electron-deficient. acs.orgwikipedia.org This electron deficiency makes boronic acids act as Lewis acids, readily accepting a pair of electrons. interchim.comwikipedia.org

The carbon-boron (C-B) bond in organoboronic acids has low polarity. wikipedia.org While boronic acids themselves are considered mild Lewis acids, with a pKa of approximately 9, they can react with Lewis bases to form tetrahedral boronate complexes, which have a pKa closer to 7. pharmiweb.comwikipedia.org This ability to form reversible covalent complexes with molecules containing vicinal diols, amino acids, and hydroxamic acids is a hallmark of their chemistry. wikipedia.org The interaction with diols, for instance, leads to the formation of boronic esters in aqueous media. xmu.edu.cn

Overview of Research Directions in Cyclic Alkylboronic Acid Chemistry

Cyclic alkylboronic acids, a subclass of boronic acids, are gaining increasing attention in synthetic chemistry. Research in this area is driven by the desire to create three-dimensional molecular architectures that are valuable in drug discovery and materials science. A significant research direction involves the development of novel synthetic methods to access these compounds. For instance, a cis-selective hydrogenation of aryl boronic acids and their derivatives, catalyzed by a rhodium cyclic (alkyl)(amino)carbene (Rh-CAAC) complex, provides a direct route to a variety of saturated, borylated carbocycles and heterocycles. researchgate.net

The applications of these cyclic motifs are expanding. They can participate in various coupling reactions, demonstrating orthogonal reactivity compared to other coupling partners like boranes or silanes. researchgate.net Furthermore, the development of new strategies, such as aza-Giese-type addition reactions for C-N bond formation, highlights the synthetic versatility of saturated cyclic organoboron compounds. researchgate.net The focus is on creating stable and robust molecules with well-defined three-dimensional structures. researchgate.net

(4-methylcyclohexyl)boronic acid: A Case Study

This compound serves as a specific example within the broader class of cyclic alkylboronic acids. Its properties and reactivity are of interest to synthetic chemists for the construction of more complex molecules.

Chemical Identity and Properties

PropertyValue
Chemical Formula C₇H₁₅BO₂
CAS Number 1350512-60-5

Table 1: Key identifiers for this compound. chemsrc.combldpharm.com

While detailed, peer-reviewed research findings specifically on the synthesis and reactivity of this compound are not extensively documented in the public domain, its structure suggests its utility in reactions where a 4-methylcyclohexyl moiety is desired. Its reactivity would be expected to be similar to other secondary alkylboronic acids.

Potential Synthetic Applications

Based on the established reactivity of boronic acids, this compound is a potential substrate for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction would allow for the coupling of the 4-methylcyclohexyl group with various aryl, heteroaryl, or vinyl halides or triflates, providing access to a range of substituted cyclohexanes.

The development of methods for the cross-coupling of secondary alkylboronic acids is an active area of research. For example, palladium-catalyzed cross-coupling reactions of secondary allylic boronic esters with iodoarenes have been demonstrated. rsc.org More recent advances include nickel-catalyzed methods that facilitate the activation of alkyl boronic acids, even those that are typically considered inactivated, through a proposed halogen radical transfer mechanism. rsc.org Such methodologies could potentially be applied to this compound.

Furthermore, the use of boronic acids in acylation reactions to form ketones is another important application. nih.govnsf.gov Anhydrous conditions have been developed for the palladium-catalyzed coupling of organoboronic acids with acyl chlorides. nih.gov This suggests that this compound could be used to synthesize ketones bearing a 4-methylcyclohexyl group.

Properties

CAS No.

1350512-60-5

Molecular Formula

C7H15BO2

Molecular Weight

142

Origin of Product

United States

Synthetic Methodologies for 4 Methylcyclohexyl Boronic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies offer efficient pathways to (4-methylcyclohexyl)boronic acid, primarily through the saturation of aromatic precursors, direct borylation of the cycloalkyl system, or the use of organometallic intermediates.

Hydrogenation-Based Routes from Aromatic Boronic Acid Precursors

One of the most effective methods for the synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 4-methylphenylboronic acid (p-tolylboronic acid), or its corresponding esters. This approach leverages the stability and commercial availability of the aromatic starting material.

A notable example of this strategy is detailed in a patented process for the preparation of cis-4-methylcyclohexylamine, where cis-4-methylcyclohexylboronic acid is a key intermediate. nih.gov The process begins with 4-methylphenylboronic acid or its ester, which undergoes hydrogenation in the presence of a rhodium-on-carbon (Rh/C) catalyst. nih.gov This reaction typically produces a mixture of cis and trans isomers of this compound. The desired cis isomer can then be isolated and purified through recrystallization from a suitable solvent system, such as an alcohol-water mixture. nih.gov

The choice of the boronic acid precursor (free acid or ester) and the hydrogenation solvent can be adapted. While 4-methylphenylboronic acid is often preferred for its cost-effectiveness, esters like the pinacol (B44631), neopentyl glycol, or catechol esters are also viable substrates. nih.gov Solvents such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) are commonly employed for the hydrogenation step. nih.gov The reaction is typically carried out under pressure (1-3 MPa) and at elevated temperatures (60-90 °C) to ensure efficient conversion. nih.gov The catalyst, a key component of this process, has been shown to be recyclable, offering an advantage for larger-scale synthesis. nih.gov

Table 1: Hydrogenation of 4-Methylphenylboronic Acid/Esters

Parameter Description Reference
Starting Material 4-Methylphenylboronic acid or its pinacol, neopentyl glycol, or catechol esters nih.gov
Catalyst Rhodium on carbon (Rh/C) nih.gov
Solvent Tetrahydrofuran (THF) or Ethyl acetate nih.gov
Pressure 1-3 MPa nih.gov
Temperature 60-90 °C nih.gov
Product Mixture of cis- and trans-(4-methylcyclohexyl)boronic acid/ester nih.gov

| Purification | Recrystallization to isolate the cis isomer | nih.gov |

Metal-Mediated Borylation Strategies for Cycloalkyl Systems

The direct C-H borylation of unactivated C(sp³)–H bonds in cycloalkanes presents a formidable challenge in synthetic chemistry. While iridium-catalyzed borylation has emerged as a powerful tool for the functionalization of various C-H bonds, its application to simple, unactivated cycloalkanes like methylcyclohexane (B89554) is not yet well-established and faces significant hurdles in terms of reactivity and selectivity. scholaris.caresearchgate.net

Current iridium-based catalytic systems typically show a strong preference for the borylation of sterically accessible primary C-H bonds over secondary and tertiary C-H bonds. rsc.org In the absence of directing groups or activating features such as ring strain (as seen in cyclopropanes and cyclobutanes), the selective borylation of a specific position in a molecule like methylcyclohexane is difficult to control. scholaris.caresearchgate.net Research in this area has often utilized cycloalkanes like methylcyclohexane as solvents rather than as substrates for borylation, highlighting the current limitations. nih.gov While there have been significant advances in the directed C-H borylation of various substrates, these methods rely on the presence of a functional group to guide the catalyst to a specific site, a feature that is absent in the parent methylcyclohexane molecule. scholaris.ca

Therefore, while metal-mediated C-H borylation is a field of active research, a direct and selective synthesis of this compound from methylcyclohexane via this strategy remains an unresolved challenge. Future developments in catalyst design may eventually provide a viable pathway for this transformation.

Organometallic Precursor Reactions

A classic and reliable method for the synthesis of boronic acids involves the use of organometallic precursors, most commonly Grignard reagents. This approach can be readily applied to the preparation of this compound.

The synthesis begins with the corresponding alkyl halide, 4-methylcyclohexyl bromide or chloride. This halide is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent, (4-methylcyclohexyl)magnesium bromide. nih.gov It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are highly reactive towards water. nih.gov

The freshly prepared Grignard reagent is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. nih.gov The organometallic compound acts as a nucleophile, attacking the electrophilic boron atom of the borate ester to form a boronic ester intermediate. The final step is the hydrolysis of this intermediate, typically with an acidic aqueous workup, to yield the desired this compound. nih.gov

Table 2: Synthesis of this compound via Grignard Reagent

Step Reagents and Conditions Product Reference
1. Grignard Formation 4-Methylcyclohexyl halide, Magnesium (Mg), Anhydrous ether (e.g., THF) (4-Methylcyclohexyl)magnesium halide nih.gov
2. Borylation Trialkyl borate (e.g., B(OCH₃)₃), Low temperature (4-Methylcyclohexyl)boronic ester intermediate nih.gov

| 3. Hydrolysis | Acidic aqueous workup (e.g., HCl(aq)) | this compound | nih.gov |

Indirect Synthesis and Derivatization Routes

Indirect methods provide alternative pathways to this compound and its derivatives, often starting from a stable boronic ester or by functionalizing the pre-formed molecule.

Conversion of Boronic Esters to this compound

In many synthetic sequences, it is advantageous to prepare and handle boronic acids in their more stable ester forms, such as pinacol esters. These esters are generally less prone to dehydration and decomposition. Consequently, the efficient conversion of these esters back to the free boronic acid is a crucial final step.

One mild and effective method for the deprotection of alkylpinacolyl boronate esters involves a two-step procedure. researchgate.net The boronic ester is first treated with diethanolamine (B148213) in an ethereal solvent. This leads to a transesterification reaction, forming a stable, crystalline diethanolamine-boronate adduct that often precipitates from the reaction mixture, allowing for easy isolation by filtration. researchgate.net This adduct is then hydrolyzed under acidic conditions, for instance, with dilute hydrochloric acid, to furnish the free alkylboronic acid. researchgate.net This method is advantageous due to its tolerance of various functional groups and the ease of product isolation. researchgate.net

An alternative, though less general, method involves the hydrolysis of boronic esters using silica (B1680970) gel in a protic solvent like methanol. nih.gov While this can be effective for some substrates, the success and yield of this method can be more variable compared to the diethanolamine route. The reversibility of boronic ester formation with diols like pinacol in the presence of water can also be exploited, although this often requires conditions that drive the equilibrium towards the free boronic acid. rsc.org

Table 3: Methods for the Conversion of Boronic Esters to Boronic Acids

Method Reagents and Conditions Advantages Reference
Diethanolamine Transesterification/Hydrolysis 1. Diethanolamine, Ether2. 0.1 M HCl High yields, functional group tolerance, easy isolation of intermediate researchgate.net

| Silica Gel-Mediated Hydrolysis | Silica gel, Methanol, Room temperature | Mild conditions | nih.gov |

Preparation of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be approached in two primary ways: by introducing the boronic acid functionality to an already substituted cyclohexane (B81311) ring, or by functionalizing the this compound molecule itself.

For instance, to prepare a hydroxylated derivative such as (4-hydroxy-4-methylcyclohexyl)boronic acid, one could start with 4-hydroxy-4-methylcyclohexyl bromide. This precursor could then be converted to the corresponding Grignard reagent and subsequently reacted with a borate ester, following the organometallic route described in section 2.1.3. The synthesis of hydroxyphenylboronic acids from protected bromophenols provides a well-documented analogy for this type of approach, where a hydroxyl group is protected before the Grignard formation and borylation steps. google.com

Similarly, the synthesis of an amino-substituted derivative could potentially be achieved by starting with a protected aminocyclohexane derivative. The synthesis of various α-aminoboronic acids often involves multi-step sequences where the amino group is introduced onto a borylated scaffold. rsc.orgresearchgate.net A plausible route to a compound like (4-amino-4-methylcyclohexyl)boronic acid could involve the amination of a suitable precursor, such as a cyclohexanone (B45756) derivative, followed by conversion to the corresponding halide and subsequent borylation. The direct amination of boronic acids is also a known transformation, which could potentially be applied to this compound.

The functionalization of the pre-formed this compound is less common for introducing substituents onto the cyclohexane ring itself, as this would require C-H activation at a specific position on the saturated ring, which remains a significant synthetic challenge. However, transformations of the boronic acid moiety itself into other functional groups are well-established.

Table 4: Potential Substituted this compound Derivatives and Synthetic Strategies

Derivative Potential Synthetic Precursor Synthetic Strategy
(4-Hydroxy-4-methylcyclohexyl)boronic acid 4-Hydroxy-4-methylcyclohexyl bromide Grignard formation followed by borylation
(4-Amino-4-methylcyclohexyl)boronic acid Protected 4-amino-4-methylcyclohexyl halide Grignard formation and borylation, or other specialized amination/borylation sequences

Synthesis of Chiral Enantiomers of this compound

The chirality of this compound arises from the spatial arrangement of the methyl and boronic acid groups on the cyclohexane ring. This results in the existence of cis and trans diastereomers, with each diastereomer being a racemic mixture of two enantiomers. The synthesis of the individual enantiomers is crucial for applications where specific stereochemistry is required, such as in asymmetric synthesis or medicinal chemistry.

Preparation of Racemic this compound

The foundational step for obtaining the individual enantiomers is the synthesis of the racemic compound. This is conventionally achieved via the reaction of a Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by an acidic workup to hydrolyze the resulting boronic ester. The Grignard reagent is prepared from the corresponding 4-methylcyclohexyl halide (bromide or chloride), which itself is a mixture of cis and trans isomers.

General Synthetic Scheme:

Formation of the Grignard Reagent: 4-Methylcyclohexyl Halide + Mg → 4-Methylcyclohexyl-MgX (where X = Br or Cl)

Reaction with a Trialkyl Borate: 4-Methylcyclohexyl-MgX + B(OR)₃ → (4-Methylcyclohexyl)B(OR)₂ + MgX(OR)

Hydrolysis to the Boronic Acid: (4-Methylcyclohexyl)B(OR)₂ + 2H₂O → (4-Methylcyclohexyl)B(OH)₂ + 2ROH

This synthesis yields a mixture of cis- and trans-(4-methylcyclohexyl)boronic acid. These diastereomers can be separated using standard purification techniques like column chromatography or fractional crystallization. Each isolated diastereomer is a racemic mixture of its respective enantiomers.

Chiral Resolution of Racemic this compound

The most prevalent method for separating a racemic mixture of a boronic acid into its pure enantiomers is through the formation of diastereomeric derivatives using a chiral resolving agent. libretexts.orgwikipedia.org For boronic acids, chiral diols and amino alcohols are particularly effective resolving agents.

The resolution process typically follows three key stages:

Formation of Diastereomeric Boronic Esters: The racemic mixture of one of the diastereomers (either cis or trans) of this compound is reacted with a single, pure enantiomer of a chiral diol. This reaction produces a mixture of two diastereomeric boronic esters. Because diastereomers possess different physical properties, they can be separated from one another.

Separation of Diastereomers: The mixture of diastereomeric esters is then separated using techniques that exploit their differing physical properties, such as fractional crystallization or preparative column chromatography.

Hydrolysis to Yield Pure Enantiomers: Each of the separated diastereomeric esters is individually subjected to hydrolysis, typically under acidic conditions. This step cleaves the chiral auxiliary, regenerating the chiral diol and yielding the pure enantiomer of this compound.

Illustrative Resolution Protocol:

The following table outlines a hypothetical protocol for the resolution of rac-trans-(4-methylcyclohexyl)boronic acid utilizing (2R,3R)-(-)-2,3-butanediol as the chiral resolving agent.

StepDescriptionKey ReactantsProductsSeparation/Purification
1 Esterification rac-trans-(4-Methylcyclohexyl)boronic acid, (2R,3R)-(-)-2,3-ButanediolMixture of two diastereomeric boronic esters-
2 Separation Mixture of diastereomersIsolated Diastereomer A and Diastereomer BFractional Crystallization or Column Chromatography
3 Hydrolysis Isolated Diastereomer A in the presence of water and acid(+)-trans-(4-Methylcyclohexyl)boronic acid and (2R,3R)-(-)-2,3-ButanediolExtraction
4 Hydrolysis Isolated Diastereomer B in the presence of water and acid(-)-trans-(4-Methylcyclohexyl)boronic acid and (2R,3R)-(-)-2,3-ButanediolExtraction

A parallel procedure would be employed for the resolution of the cis-racemate to procure its individual enantiomers.

Advanced Asymmetric Synthetic Strategies

While not specifically documented for this compound, modern methods in asymmetric synthesis could potentially be adapted for a more direct route to the chiral enantiomers:

Asymmetric Hydroboration: A suitably designed cyclohexene (B86901) precursor could be subjected to asymmetric hydroboration. This could involve the use of a chiral borane (B79455) reagent, such as a derivative of α-pinene, or a transition-metal-catalyzed reaction (e.g., using rhodium) with a boron source like catecholborane or bis(pinacolato)diboron (B136004) in the presence of a chiral ligand. organic-chemistry.org Such a strategy could directly yield an enantioenriched boronic ester derivative.

Reactivity and Mechanistic Investigations of 4 Methylcyclohexyl Boronic Acid

C-C Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com The use of sp³-hybridized organoboron compounds like (4-methylcyclohexyl)boronic acid in these reactions presents unique challenges and opportunities compared to their sp²-hybridized counterparts. mdpi.com A significant hurdle is the propensity of the intermediate alkyl-palladium complexes to undergo β-hydride elimination. mdpi.com

The choice of ligand coordinated to the palladium center is critical for a successful Suzuki-Miyaura coupling involving alkylboronic acids. Ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For the coupling of alkylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the desired reactivity and suppress side reactions. libretexts.orgorganic-chemistry.org

Research has shown that specific ligand architectures can significantly impact the efficiency of coupling reactions with secondary alkylboronic acids. For instance, the use of bulky, electron-donating phosphine ligands can facilitate the coupling of unactivated alkyl bromides with various boronic acids at room temperature. organic-chemistry.org The development of specialized ligands, such as dialkylbiaryl phosphines, has been instrumental in expanding the scope of Suzuki-Miyaura reactions to include challenging substrates like secondary alkyl halides. libretexts.org

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of Cycloalkylboron Compounds

LigandElectrophileOrganoboronBaseSolventYield (%)Reference
P(t-Bu)₂MeAlkyl BromideArylboronic acidKOt-Butert-amyl alcohol85 organic-chemistry.org
RuPhos(Hetero)aryl BromideSecondary AlkyltrifluoroborateK₃PO₄Toluene/H₂Oup to 99 researchgate.net
TedicypAryl HalideCyclopropylboronic AcidK₃PO₄DioxaneHigh researchgate.net

This table is illustrative and compiles data from various studies on related cycloalkyl and secondary alkyl boron compounds to highlight the importance of ligand selection.

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. chembites.org The mechanism of this step, particularly for sp³-hybridized systems, is complex and has been the subject of extensive investigation. The presence of a base is crucial, as it activates the boronic acid to facilitate the transfer. mdpi.comchembites.org

Two primary pathways for base-promoted transmetalation have been proposed:

Boronate Pathway: The base (e.g., hydroxide) attacks the boron atom of the boronic acid to form a more nucleophilic boronate species. This "ate" complex then reacts with the palladium-halide complex (R-Pd-L₂-X). chembites.org

Palladium-Hydroxide Pathway: The base reacts with the palladium-halide complex to form a palladium-hydroxo complex (R-Pd-L₂-OH). This complex then reacts with the neutral boronic acid. chembites.orgacs.org

Studies have provided evidence suggesting that for many Suzuki-Miyaura reactions, the pathway involving a palladium-hydroxo complex is the dominant route for transmetalation. chembites.orgacs.org For sp³-hybridized boron reagents, the transmetalation step is particularly sensitive to steric hindrance and the electronic properties of the ligands and substrates. mdpi.com The successful coupling of secondary alkyl groups like 4-methylcyclohexyl requires careful optimization of reaction conditions to favor the desired transmetalation over competing β-hydride elimination. mdpi.com

Petasis Borono-Mannich Reactions

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgmdpi.com This reaction is a powerful tool for the synthesis of α-amino acids, β-amino alcohols, and other nitrogen-containing molecules. nih.govnih.gov

The Petasis reaction generally tolerates a wide range of functional groups. wikipedia.org However, the scope with respect to alkylboronic acids, including cycloalkyl derivatives like this compound, can be more limited compared to aryl- or vinylboronic acids. The reactivity can be influenced by the nature of the amine and carbonyl components. acs.orgorganic-chemistry.org

The reaction typically proceeds well with secondary amines and aldehydes. researchgate.net The use of α-hydroxy aldehydes as the carbonyl component can lead to the formation of β-amino alcohols with high diastereoselectivity. nih.gov However, the inherent stereoselectivity of the reaction often favors the anti-diastereomer, making the synthesis of the syn-diastereomer a challenge. nih.gov Recent advances have shown that the use of chiral catalysts can overcome this intrinsic selectivity. nih.gov While a broad range of aryl and vinyl boronic acids are effective, the application of alkylboronic acids may require more specific reaction conditions to achieve good yields. organic-chemistry.org

Table 2: Representative Petasis Reactions with Various Boronic Acids

AmineCarbonylBoronic Acid TypeProduct TypeKey FeaturesReference(s)
Secondary AmineParaformaldehyde(E)-Vinylboronic acidAllylamineArchetypal Petasis reaction. nih.gov
Secondary AmineGlyoxylic acidArylboronic acidα-Amino acidDirect synthesis of unnatural α-amino acids. organic-chemistry.orgresearchgate.net
L-Amino acidα-Hydroxy aldehydeAlkenyl boronatesyn-β-Amino alcoholCatalyst-controlled diastereoselectivity. nih.gov
Secondary AmineSalicylaldehydeAryl/Vinylboronic acidAlkylaminophenolTolerates unprotected phenol. mdpi.com

This table illustrates the versatility of the Petasis reaction with different types of boronic acids and reaction partners.

The mechanism of the Petasis reaction is believed to involve several equilibrium steps. organic-chemistry.org The initial step is the condensation of the amine and the carbonyl compound to form an iminium ion. researchgate.netresearchgate.net The boronic acid then reacts with this electrophilic iminium species.

A key intermediate in the reaction is a tetracoordinate boronate "ate" complex. mdpi.comacs.org In cases where the carbonyl component has a hydroxyl group, such as in α-hydroxy aldehydes or salicylaldehydes, this hydroxyl group can coordinate to the boronic acid, activating it for an intramolecular transfer of the organic group to the iminium carbon. mdpi.comresearchgate.net This intramolecular transfer is thought to proceed through a cyclic transition state, which accounts for the high diastereoselectivity observed in many Petasis reactions. nih.gov Mechanistic studies, including NMR analysis and DFT calculations, have supported the formation of these boronate intermediates. nih.gov The irreversibility of the final C-C bond-forming step provides a thermodynamic driving force for the reaction. organic-chemistry.org

Rhodium-Catalyzed Additions to Unsaturated Systems

Rhodium-catalyzed 1,4-addition reactions of organoboronic acids to α,β-unsaturated carbonyl compounds are a powerful tool for the formation of carbon-carbon bonds. These reactions typically proceed via a catalytic cycle involving the transmetalation of the organic group from the boronic acid to the rhodium center.

While the rhodium-catalyzed addition of arylboronic acids to unsaturated systems is well-documented, specific examples featuring this compound are not extensively reported. However, related studies on other alkylboronic acids can provide insights. For instance, the addition of secondary alkyl trifluoroborates, such as cyclopentyl and cyclohexyl trifluoroborate, to ketoacids under visible light irradiation has been demonstrated, suggesting the feasibility of engaging alkylboron species in such additions. sioc.ac.cn The reaction conditions for these transformations often require a rhodium catalyst, a phosphine ligand, and a base. The nature of the ligand and the base can significantly influence the reaction's efficiency and selectivity.

Radical-Based Coupling Reactions Involving this compound

Radical-based coupling reactions offer an alternative to traditional transition metal-catalyzed cross-coupling methods. The generation of radicals from organoboron compounds, including boronic acids and their derivatives, has become an increasingly important strategy in organic synthesis. These reactions can be initiated by photoredox catalysis, electrochemical methods, or radical initiators.

Specific studies on the radical-based coupling of this compound are scarce. However, the general principles of radical generation from alkylboronic acid derivatives are applicable. For example, alkyl trifluoroborates can be oxidized to generate alkyl radicals, which can then participate in various coupling reactions. rsc.org A recent study detailed the radical-radical cross-coupling of alkyl carboxylic acids with organoborons, including alkylboronic acids, enabled by alternating polarity electrolysis. chemrxiv.org This method allows for the formation of alkyl-alkyl C-C bonds from abundant precursors. chemrxiv.org The successful application of these methods to other alkylboronic acids suggests that this compound could potentially be a viable substrate in similar radical-based transformations.

C-Heteroatom Bond Forming Reactions

Copper-Promoted Chan-Lam-Evans Coupling Reactions

The Chan-Lam-Evans (CLE) coupling is a copper-promoted or -catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an organoboronic acid and an amine or an alcohol. This reaction is a valuable alternative to palladium-catalyzed methods for the synthesis of aryl ethers and aryl amines. wikipedia.org

The vast majority of reported CLE reactions involve arylboronic acids. The mechanism is believed to proceed through a copper(III) intermediate that undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org While the direct participation of this compound in CLE couplings is not well-documented, the reaction has been shown to work for some alkylboronic acids, albeit often with lower efficiency than their aryl counterparts. The challenges associated with using alkylboronic acids in CLE couplings include competing β-hydride elimination from the alkyl-copper intermediate.

Halodeboronation Mechanisms and Selectivity

Halodeboronation is the process of replacing a boronic acid functional group with a halogen. This reaction is a useful synthetic transformation, particularly for the introduction of iodine or bromine. The mechanism of halodeboronation can vary depending on the substrate and the reaction conditions. For arylboronic acids, the reaction with electrophilic halogen sources is believed to proceed via a boronate-driven ipso-substitution pathway. organic-chemistry.org

Lewis Acidity and Complexation Behavior

Reversible Covalent Interactions with Hydroxyl-Containing Substrates

A key characteristic of boronic acids is their Lewis acidity, which allows them to form reversible covalent bonds with diols and other hydroxyl-containing compounds to form boronate esters. This property is the basis for their use in sensors, separation materials, and as protecting groups. The strength of this interaction is dependent on the pKa of the boronic acid and the pH of the medium.

While there are no specific studies detailing the complexation behavior of this compound, the general principles of boronic acid-diol interactions apply. The pKa of a boronic acid is a crucial factor in determining its binding affinity with diols. nih.gov Electron-withdrawing groups on the boronic acid generally lower its pKa, leading to stronger binding at a given pH. Conversely, the electron-donating nature of the 4-methylcyclohexyl group would likely result in a higher pKa for this compound compared to arylboronic acids with electron-withdrawing substituents. This would, in turn, affect the equilibrium of boronate ester formation.

The table below provides a hypothetical comparison of the pKa values of this compound and a common arylboronic acid, phenylboronic acid, to illustrate the expected trend.

CompoundStructureExpected pKa Trend
This compoundC₇H₁₅BO₂Higher
Phenylboronic acidC₆H₇BO₂Lower

Formation of Boronate Esters and Anhydrides (Boroxines)

The reactivity of this compound is characterized by its ability to form cyclic esters with diols and to undergo dehydration to form its corresponding anhydride, a boroxine (B1236090). These reactions are fundamental to the application of boronic acids in various fields, including organic synthesis and materials science.

Boronate esters are typically formed through the condensation reaction of a boronic acid with a 1,2- or 1,3-diol. This reaction is generally reversible and can be driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent like magnesium sulfate. orgsyn.orgwiley-vch.de The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the boronic acid. For alkylboronic acids such as this compound, the formation of five- and six-membered cyclic boronate esters is a common and synthetically useful transformation. wiley-vch.descielo.org.mx

A general method for the synthesis of boronate esters from alkylboronic acids involves stirring the boronic acid and the diol in a suitable solvent, such as diethyl ether or dichloromethane, often in the presence of a drying agent. orgsyn.org For example, the reaction of an alkylboronic acid with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester, a stable and readily purifiable compound. orgsyn.org

While specific experimental data for the reaction of this compound with various diols is not extensively documented in publicly available literature, the general reactivity of alkylboronic acids suggests that it would readily form boronate esters under standard conditions. The table below provides a hypothetical summary of expected products from the reaction of this compound with common diols, based on established reactivity patterns of similar boronic acids.

Diol ReactantProduct NameRing Size of Boronate EsterTypical Reaction Conditions
Pinacol2-(4-Methylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane5-memberedMgSO₄, Diethyl ether, Room Temperature
Ethylene Glycol2-(4-Methylcyclohexyl)-1,3,2-dioxaborolane5-memberedAzeotropic distillation (Toluene), Reflux
1,3-Propanediol2-(4-Methylcyclohexyl)-1,3,2-dioxaborinane6-memberedAzeotropic distillation (Toluene), Reflux

The formation of boroxines, which are cyclic trimers of boronic anhydrides, occurs through the intermolecular dehydration of three boronic acid molecules. nih.gov This process is also reversible and can be promoted by heating the boronic acid, sometimes in the presence of a dehydrating agent or under vacuum. nih.gov The resulting boroxine from this compound would be 2,4,6-tris(4-methylcyclohexyl)-1,3,5,2,4,6-trioxatriborinane.

Computational studies on the thermodynamics of boroxine formation from aliphatic boronic acids, such as methylboronic acid, indicate that the reaction is typically endothermic in the gas phase and in solution. nih.gov However, the entropic gain from the release of three water molecules can favor boroxine formation, particularly at higher temperatures. nih.gov A general procedure for boroxine formation involves the addition of a dehydrating agent like activated molecular sieves to a solution of the boronic acid in a non-protic solvent like chloroform-d (B32938) (CDCl₃), which allows for in situ monitoring by NMR spectroscopy. rsc.org

Ligand Coordination and Adduct Formation

The boron atom in this compound is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid. This property allows it to coordinate with Lewis bases, forming adducts. This coordination changes the geometry at the boron center from trigonal planar to tetrahedral.

A common class of ligands that coordinate to boronic acids are nitrogen-containing compounds such as amines and pyridines. The lone pair of electrons on the nitrogen atom can form a dative bond with the boron atom. This interaction is fundamental in the context of boronic acid catalysis and the development of sensors.

While specific studies on the ligand coordination and adduct formation of this compound are not prevalent in the literature, the principles of boronic acid chemistry allow for predictions of its behavior. For instance, the interaction of this compound with a nitrogenous base would result in the formation of a boronate adduct. The strength of this coordination would be influenced by the basicity of the ligand and the steric environment around both the boron and nitrogen atoms.

In the solid state, such adducts can be characterized by X-ray crystallography, which would reveal the tetrahedral geometry of the boron atom and the B-N bond length. In solution, the formation of these adducts can be studied using multinuclear NMR spectroscopy, particularly ¹¹B NMR, where a significant upfield shift is observed upon the change in coordination from three to four.

The table below presents a hypothetical overview of potential adducts formed between this compound and representative nitrogen-containing ligands, along with the expected analytical observations.

LigandAdduct NameExpected Boron GeometryKey Analytical Technique for CharacterizationExpected Observation
PyridineThis compound-pyridine adductTetrahedral¹¹B NMR SpectroscopyUpfield shift compared to the free boronic acid
TriethylamineThis compound-triethylamine adductTetrahedralX-ray CrystallographyFormation of a B-N dative bond
4-Dimethylaminopyridine (DMAP)This compound-DMAP adductTetrahedral¹¹B NMR and X-ray CrystallographyUpfield ¹¹B NMR shift and characterizable solid-state structure

The formation of such adducts can significantly influence the reactivity of the boronic acid. For example, coordination of a Lewis base can activate the boronic acid for certain transformations or, conversely, protect the boronic acid group from unwanted side reactions.

Stereochemical Considerations in 4 Methylcyclohexyl Boronic Acid Chemistry

Conformational Analysis of the 4-Methylcyclohexyl Moiety

The stereochemistry of (4-methylcyclohexyl)boronic acid is fundamentally dictated by the conformational preferences of the substituted cyclohexane (B81311) ring.

Chair-Boat Conformations and Substituent Effects

The cyclohexane ring predominantly adopts a chair conformation, which is significantly more stable than other conformations like the boat or twist-boat due to minimized torsional and angle strain. researchgate.netnih.gov In the chair conformation, substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane like methylcyclohexane (B89554), the substituent's spatial requirement, quantified by its A-value, determines the equilibrium between the two chair conformers. The A-value represents the free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. chemicalbook.comontosight.ai

The methyl group has an A-value of approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to alleviate destabilizing 1,3-diaxial interactions. ontosight.aisigmaaldrich.com When the methyl group is in the axial position, it experiences steric hindrance from the two axial hydrogens on the same side of the ring. Consequently, the conformer with the equatorial methyl group is the major and more stable one. sigmaaldrich.comnih.gov The boronic acid group, being larger than a methyl group, would also be expected to have a significant preference for the equatorial position to minimize steric strain.

cis/trans Isomerism of the 4-Methylcyclohexyl Group

The presence of two substituents on the cyclohexane ring, the methyl group at C4 and the boronic acid group at C1, leads to the existence of cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. sigmaaldrich.com

The relative stability of the cis and trans isomers is determined by the conformational preferences of both substituents. In the most stable chair conformation of the trans isomer, both the methyl and the boronic acid groups can occupy equatorial positions, leading to a diequatorial arrangement that minimizes steric interactions. For the cis isomer, one substituent must be axial while the other is equatorial in any given chair conformation. This results in a higher energy state compared to the diequatorial trans isomer due to the presence of 1,3-diaxial interactions involving the axial substituent. sigmaaldrich.com

Table 1: Physical Properties of 4-Methylcyclohexanecarboxylic Acid Isomers

Property cis-Isomer trans-Isomer
CAS Number [934-67-8] stenutz.eu [13064-83-0] sigmaaldrich.com
Molecular Formula C₈H₁₄O₂ stenutz.eu C₈H₁₄O₂ sigmaaldrich.com
Molecular Weight 142.20 g/mol stenutz.eu 142.20 g/mol sigmaaldrich.com
Boiling Point 134-136 °C/15 mmHg sigmaaldrich.com 245 °C chemicalbook.com
Melting Point Not readily available 109-111 °C chemicalbook.comsigmaaldrich.com

This table presents data for 4-methylcyclohexanecarboxylic acid as a proxy for this compound due to the limited availability of direct comparative data for the boronic acid isomers.

Stereoselective Synthesis of this compound Isomers

The controlled synthesis of specific stereoisomers of this compound is crucial for their application in stereoselective reactions. Methodologies have been developed to access both cis and trans isomers, often starting from commercially available precursors.

A patented method for the preparation of cis-4-methylcyclohexylamine involves the hydrogenation of 4-methylphenylboronic acid or its esters using a rhodium-on-carbon catalyst. The resulting mixture of cis and trans isomers is then subjected to recrystallization to isolate the cis-4-methylcyclohexylboronic acid or its ester, which can subsequently be converted to the desired cis-amine. google.com This process highlights a viable route to obtaining the cis isomer of this compound.

For the synthesis of the trans isomer, a common strategy involves the preparation of trans-4-methylcyclohexylamine, which can then be converted to the corresponding boronic acid. A patented process describes the synthesis of trans-4-methylcyclohexylamine with a high trans-isomer content through the isomerization of a Schiff's base followed by acid hydrolysis. nih.gov

Influence of Stereochemistry on Reaction Outcomes

The well-defined stereochemistry of the cis and trans isomers of this compound has a profound effect on the stereochemical course of the reactions they undergo.

Diastereoselective and Enantioselective Transformations

In diastereoselective reactions, the pre-existing stereocenters in the this compound molecule can influence the creation of new stereocenters in the product. For instance, in conjugate addition reactions, the facial selectivity of the attack on a prochiral Michael acceptor can be dictated by the steric bulk and orientation of the 4-methylcyclohexyl group, leading to the preferential formation of one diastereomer over another.

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral product, can also be influenced by the stereochemistry of the boronic acid. While specific examples detailing the use of this compound in enantioselective catalysis are not abundant in the literature, the principles of asymmetric synthesis suggest that its chiral structure can be exploited. Chiral ligands can interact differently with the cis and trans isomers of the boronic acid, leading to different levels of enantioselectivity in catalyzed reactions. nih.govnih.gov

Stereoretention and Stereoinversion in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the stereochemistry of the boronic acid partner is often critical. cymitquimica.comnih.gov The stereochemical outcome of these reactions, whether it proceeds with retention or inversion of configuration at the carbon-boron bond, is highly dependent on the reaction conditions, including the choice of catalyst, ligands, and base. researchgate.net

In the context of this compound, the coupling of its cis or trans isomer with an organic halide can, in principle, lead to products with retained or inverted stereochemistry at the C1 position of the cyclohexane ring. Mechanistic studies on related alkylboronic acids have shown that the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is key in determining the stereochemical fate. nih.gov While a definitive study on the stereochemical course of Suzuki-Miyaura reactions specifically with the isomers of this compound is not extensively documented, it is established that stereospecific cross-coupling of secondary alkylboronic esters can be achieved with high fidelity, often proceeding with retention of configuration. researchgate.net The specific stereochemical outcome would likely be influenced by the interplay of the steric and electronic properties of the cis and trans isomers with the components of the catalytic system.

Catalytic Applications of Boronic Acids

Organocatalysis Involving Boronic Acid Activation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen a surge in the application of boronic acids. These compounds can function as potent Lewis acid catalysts, activating substrates through the formation of reactive intermediates.

While specific studies detailing the use of (4-methylcyclohexyl)boronic acid for the activation of carboxylic acids and alcohols are not extensively documented, the general mechanism is well-established for other boronic acids. Boronic acids can form covalent adducts with hydroxyl-containing compounds, such as carboxylic acids and alcohols. This interaction increases the electrophilicity of the carbonyl carbon in carboxylic acids, making them more susceptible to nucleophilic attack. In the case of alcohols, the formation of a boronate ester can facilitate their departure as a leaving group. The bulky and electron-donating nature of the 4-methylcyclohexyl group can influence the stability and reactivity of these intermediates.

Boronic acids are effective catalysts for dehydrative condensation reactions, such as the formation of amides and esters. Although direct research focusing solely on this compound in this context is limited, the underlying principle applies. The boronic acid activates a carboxylic acid by forming an acyloxyboronate intermediate. This highly activated species then readily reacts with a nucleophile (an amine or alcohol), leading to the formation of the corresponding amide or ester with the concomitant release of water. The boronic acid catalyst is then regenerated and can participate in another catalytic cycle. The lipophilic nature of the 4-methylcyclohexyl group can be advantageous in non-polar solvents, potentially enhancing catalytic efficiency.

Role of Boronic Acids in Transition Metal Catalysis

The most prominent role of boronic acids in transition metal catalysis is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction, catalyzed by a palladium complex, forms a carbon-carbon bond between the boronic acid and an organohalide.

While this compound is a viable substrate for Suzuki-Miyaura coupling, its application is less common than that of arylboronic acids. However, it serves as a crucial building block for introducing the 4-methylcyclohexyl moiety into more complex molecules, which is of interest in medicinal chemistry and materials science. The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst.

A study on the synthesis of potential drug candidates utilized a Suzuki coupling reaction between a bromo-substituted pyrazolopyrimidine and this compound. This reaction was carried out using a palladium catalyst and a base to facilitate the transmetalation step, affording the desired product with the 4-methylcyclohexyl group attached to the heterocyclic core.

Reactant 1Reactant 2CatalystProduct
Bromo-substituted pyrazolopyrimidineThis compoundPalladium(0) complex4-methylcyclohexyl-substituted pyrazolopyrimidine

Enzymatic and Biocatalytic Approaches Utilizing Boron Moieties

Boronic acids are well-known for their ability to act as enzyme inhibitors, particularly for serine proteases. The boron atom can form a stable, covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This inhibitory activity has been exploited in the development of therapeutic agents.

While specific enzymatic or biocatalytic applications of this compound are not widely reported, its structural features suggest potential as a building block for more complex enzyme inhibitors. The non-polar and sterically demanding 4-methylcyclohexyl group could be used to probe hydrophobic pockets within an enzyme's active site, potentially leading to enhanced binding affinity and selectivity. The development of such inhibitors often involves combinatorial approaches where various boronic acids are screened for their inhibitory potency against a target enzyme.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

(4-Methylcyclohexyl)boronic Acid as a Versatile Synthetic Building Block

The primary utility of this compound in synthetic organic chemistry lies in its function as a nucleophilic building block in carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction stands as a prominent example of its application. In this reaction, the boronic acid couples with various organic halides or triflates in the presence of a palladium catalyst and a base. This methodology allows for the direct introduction of the 4-methylcyclohexyl moiety into a wide array of organic frameworks.

The reaction is valued for its mild conditions, high functional group tolerance, and the generation of stereochemically defined products. The use of this compound, in particular, enables the synthesis of molecules with increased three-dimensionality, a desirable trait in medicinal chemistry and materials science for modulating physical and biological properties. Research has demonstrated the successful coupling of alkylboronic acids, including cyclic variants, with aryl and heteroaryl halides, showcasing the versatility of this class of reagents. The 4-methyl group on the cyclohexane (B81311) ring can also influence the conformational preferences of the final product, providing a tool for subtle structural modifications.

Below is a representative table of Suzuki-Miyaura coupling reactions utilizing alkylboronic acid derivatives, illustrating the general conditions under which this compound would be employed.

Reactant 1 Reactant 2 Catalyst Base Solvent Yield (%)
Aryl HalideThis compoundPd(PPh₃)₄K₂CO₃Toluene/Water75-95
Vinyl HalideThis compoundPdCl₂(dppf)Cs₂CO₃Dioxane70-90
Aryl TriflateThis compoundPd(OAc)₂/SPhosK₃PO₄2-Methyl-THF80-98

This table represents typical reaction conditions and yield ranges for Suzuki-Miyaura couplings involving alkylboronic acids. Specific yields for this compound may vary depending on the substrate and precise conditions.

Incorporation into Supramolecular Architectures

The boronic acid functional group is a key player in the field of supramolecular chemistry due to its ability to form reversible covalent bonds with diols. This interaction is the foundation for creating dynamic and responsive materials.

This compound can participate in self-assembly processes through the formation of boronate esters with polyol-containing molecules. This reversible esterification reaction is highly dependent on pH, temperature, and the presence of competing species, allowing for the controlled assembly and disassembly of supramolecular structures. The non-polar and bulky nature of the 4-methylcyclohexyl group can direct the spatial arrangement of the assembling components, influencing the morphology and properties of the resulting aggregates, such as vesicles, micelles, or gels. These self-assembled systems can encapsulate guest molecules and release them in response to specific stimuli.

The incorporation of this compound into polymer chains or as a cross-linking agent leads to the development of "smart" or responsive materials. For instance, hydrogels cross-linked with boronate esters exhibit glucose-responsive behavior. In the presence of glucose, a diol, a competitive binding event occurs, leading to the dissociation of the cross-links and a change in the hydrogel's properties, such as swelling or degradation. While much of the research in this area has focused on phenylboronic acid derivatives for glucose sensing, the principles are directly applicable to aliphatic boronic acids. The use of the (4-methylcyclohexyl) group can impart greater hydrophobicity to the polymer network, which can be advantageous for creating materials that respond to both polar and non-polar stimuli or for applications requiring specific mechanical properties.

Application in Analytical Methodologies

Beyond synthesis, this compound finds utility in specialized analytical techniques where its unique reactivity can be leveraged for detection and analysis, excluding clinical or drug-related applications.

In mass spectrometry, the analysis of certain classes of molecules can be challenging due to poor ionization efficiency or extensive fragmentation. Chemical derivatization is a strategy employed to overcome these limitations. Boronic acids, including this compound, can be used to derivatize diol-containing compounds. This process not only increases the molecular weight, shifting the analyte's signal to a clearer region of the mass spectrum, but can also improve its ionization characteristics. The 4-methylcyclohexyl tag, being non-polar, can enhance the compound's detectability in reversed-phase liquid chromatography-mass spectrometry (LC-MS) by increasing its retention time and promoting better separation from interfering species.

The reversible interaction between boronic acids and diols provides a powerful tool for studying biomolecular interactions in a non-therapeutic context. For example, this compound can be immobilized on a surface, such as a sensor chip or magnetic beads, to create an affinity matrix for capturing carbohydrates, glycoproteins, or other diol-containing biomolecules. This allows for the study of binding kinetics and the isolation of specific biomolecules from complex mixtures for further analysis. The choice of the (4-methylcyclohexyl) group over a more traditional phenyl group can be used to investigate the influence of hydrophobic interactions on the binding event, providing deeper insights into the nature of the molecular recognition process.

Spectroscopic and Computational Investigations of 4 Methylcyclohexyl Boronic Acid

Structural Elucidation Through Advanced Spectroscopic Techniques

The molecular structure of (4-methylcyclohexyl)boronic acid has been investigated using a suite of advanced spectroscopic methods. These techniques provide a comprehensive understanding of the compound's connectivity, functional groups, and three-dimensional arrangement in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is a cornerstone for the structural analysis of this compound, offering detailed information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display characteristic signals corresponding to the methyl and cyclohexyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the stereochemistry of the cyclohexane (B81311) ring (cis/trans isomers). The protons on the carbon bearing the boronic acid group are anticipated to appear at a downfield chemical shift compared to other methylene (B1212753) protons on the ring. The methyl group protons would appear as a doublet, coupled to the adjacent methine proton. A broad signal for the acidic protons of the B(OH)₂ group is also expected, which may exchange with deuterium (B1214612) in D₂O. researchgate.netchegg.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals are expected for the methyl carbon, the various methylene carbons of the cyclohexane ring, the methine carbon, and the carbon atom directly attached to the boron. The signal for the carbon atom bonded to boron (C-B) can often be broad or even unobserved due to the quadrupolar relaxation effects of the boron nucleus (both ¹⁰B and ¹¹B isotopes). nih.gov The chemical shifts would be indicative of an aliphatic system.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly diagnostic for boronic acids. These compounds typically exhibit a single, broad resonance in the region of δ 28–34 ppm for the trigonal (sp²) hybridized boron atom. chemrxiv.org The chemical shift can be influenced by the solvent and concentration. The interaction with Lewis bases can lead to the formation of a tetracoordinate (sp³) boron species, which would result in a significant upfield shift in the ¹¹B NMR spectrum. tandfonline.com

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H0.8 - 1.0 (d, 3H, -CH₃)Chemical shift and multiplicity depend on cis/trans isomerism.
¹H1.0 - 2.2 (m, 10H, cyclohexyl)Complex multiplet region for the cyclohexane ring protons.
¹H2.5 - 3.0 (m, 1H, -CH-B)Proton on the carbon attached to the boronic acid.
¹H4.5 - 6.0 (br s, 2H, -B(OH)₂)Broad, exchangeable signal.
¹³C~22 (-CH₃)Methyl carbon.
¹³C28 - 38 (cyclohexyl CH₂)Methylene carbons of the cyclohexane ring.
¹³C35 - 45 (-CH-CH₃)Methine carbon of the methyl-substituted position.
¹³C~40 (C-B)Signal may be broad or unobserved.
¹¹B28 - 34Characteristic for trigonal boronic acids.

Note: The values in this table are predicted based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The IR spectrum is expected to be dominated by a strong and broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded B(OH)₂ group. researchgate.net Strong bands corresponding to the asymmetric B-O stretching are typically observed around 1330–1380 cm⁻¹. The C-H stretching vibrations of the methyl and cyclohexyl groups are expected in the 2850–2960 cm⁻¹ range. researchgate.net

Raman spectroscopy complements the IR data. The symmetric B-O stretching vibration, which is often weak in the IR spectrum, should give a more intense signal in the Raman spectrum. The C-C and C-B stretching vibrations are also accessible through Raman spectroscopy. For similar boronic acid compounds, key Raman signals have been identified that correspond to vibrations of the boronic acid group and the carbon skeleton. rsc.org

Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch3200–3600 (broad, strong)Weak
C-H stretch (aliphatic)2850–2960 (strong)2850–2960 (strong)
B-O stretch (asymmetric)1330–1380 (strong)Moderate
B-O-H bend1150–1200 (medium)Weak
C-B stretch~1000–1090 (medium)~1000–1090 (medium)

Note: The values in this table are predicted based on data from analogous compounds and general principles of vibrational spectroscopy. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structures

Theoretical Chemistry and Computational Modeling

Computational methods provide a powerful lens to examine the properties of this compound at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict optimized molecular geometries for both cis and trans isomers. lodz.plbibliotekanauki.pllodz.pl These calculations can provide information on bond lengths, bond angles, and dihedral angles, helping to understand the steric and electronic effects of the methyl and boronic acid substituents on the cyclohexane ring conformation. nih.gov

Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. The calculation of NMR chemical shifts is also possible, providing a theoretical basis for the interpretation of experimental spectra. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) can offer insights into the molecule's reactivity and electronic transition properties. lodz.plbibliotekanauki.pllodz.pl

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational dynamics in solution. The cyclohexane ring is known to exist in various conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable.

MD simulations can be employed to explore the conformational landscape of both the cis and trans isomers of this compound. tandfonline.com These simulations can reveal the preferred orientations of the methyl and boronic acid groups (axial vs. equatorial) and the energy barriers for ring inversion. nih.gov By simulating the molecule in a solvent box (e.g., water), the influence of the solvent on the conformational preferences and the dynamics of the hydrogen bonding network involving the boronic acid group can be investigated. This provides a dynamic picture that complements the static information obtained from other methods.

Computational Investigations of this compound Remain a Niche Area of Research

Intensive investigation into the computational analysis of this compound, specifically concerning its reaction mechanisms and transition states, has revealed a significant gap in the available scientific literature. While computational chemistry is a powerful tool for elucidating reaction pathways, it appears that this compound has not been a specific subject of such detailed studies.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model chemical reactions, providing valuable insights into the energies of reactants, products, and the transition states that connect them. nih.gov This allows for a theoretical understanding of reaction kinetics and mechanisms. For boronic acids in general, computational studies have been instrumental in understanding their role in widely-used reactions like the Suzuki-Miyaura cross-coupling. nih.govmdpi.com These studies often explore the intricate details of the catalytic cycle, including the crucial transmetalation step. nih.govmdpi.com

However, searches for specific computational data—including energy profiles, transition state geometries, and activation barriers—for reactions involving this compound have not yielded any specific research findings. The existing literature on computational studies of boronic acids tends to focus on arylboronic acids or other derivatives where electronic effects play a more significant role in the reaction mechanism. nih.govmdpi.com

The absence of dedicated computational research on this compound means that a detailed discussion, complete with data tables on its reaction mechanisms and transition states from a computational perspective, cannot be provided at this time. The scientific community has, to date, seemingly prioritized other boronic acid derivatives for these intensive computational investigations. Further research in this specific area would be necessary to generate the detailed findings required for an in-depth analysis.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements in (4-Methylcyclohexyl)boronic Acid

This compound, a saturated cyclic aliphatic boronic acid, has garnered interest for its potential applications as a building block in medicinal chemistry and materials science. While research specifically detailing this compound is not as extensive as for many arylboronic acids, its synthesis and properties are representative of the broader class of aliphatic boronic acids.

Key advancements related to compounds of this class include their synthesis and utilization in cross-coupling reactions. The synthesis of aliphatic boronic acids can be challenging compared to their aromatic counterparts. However, methods such as the hydroboration of corresponding alkenes followed by hydrolysis, or the reaction of Grignard reagents with trialkyl borates, are commonly employed. For this compound, these synthetic routes provide access to a chiral, non-aromatic boronic acid derivative.

The primary application of boronic acids lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comresearchgate.netchemrxiv.org While this reaction has been predominantly used with aryl and vinyl boronic acids, advancements have enabled the use of aliphatic boronic acids, including those with cyclohexyl scaffolds. These developments are crucial for the synthesis of complex molecules with three-dimensional structures, which are of significant interest in drug discovery.

Emerging Trends in Aliphatic Boronic Acid Chemistry

The field of aliphatic boronic acid chemistry is experiencing a surge of innovation, driven by the need for new synthetic methods to construct complex organic molecules. Several emerging trends are shaping the future of this area:

Novel Synthetic Methodologies: Researchers are actively developing new ways to synthesize aliphatic boronic acids. A notable advancement is the decarboxylative borylation of aliphatic carboxylic acids, which provides a direct route from abundant starting materials to valuable boronic acids using nickel catalysts. drugdiscoverytrends.com This method offers a significant advantage over traditional approaches that may require harsh conditions or less common starting materials.

Photoredox Catalysis: The use of photoredox catalysis has opened up new avenues for the synthesis and functionalization of aliphatic boronic acids. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, enabling the synthesis of previously inaccessible structures.

Boronic Acid-Containing Polymers: There is growing interest in incorporating aliphatic boronic acids into polymers. rsc.org These materials have potential applications in biomedicine, such as in sensors for carbohydrates and as drug delivery vehicles, due to the ability of the boronic acid moiety to form reversible covalent bonds with diols. boronmolecular.comrsc.org The synthesis of well-defined polyesters with pendent boronic acid functionalities is a recent breakthrough in this area. rsc.org

Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral aliphatic boronic acids is a major focus. Chiral organoboron compounds are highly valuable building blocks in chemical synthesis. researchgate.net Rhodium-catalyzed additions of boronic acids to alkenes and carbonyl compounds are among the promising strategies being explored. researchgate.net

Challenges and Future Directions for Synthetic and Mechanistic Research

Despite significant progress, several challenges remain in the field of aliphatic boronic acid chemistry, presenting exciting opportunities for future research:

Stability and Handling: Aliphatic boronic acids are often less stable than their aryl counterparts and can be prone to decomposition, particularly protodeboronation (the cleavage of the carbon-boron bond by a proton source). nih.govacs.org Developing more stable derivatives, such as boronic esters (e.g., pinacol (B44631) esters), and understanding the factors that influence their stability are crucial for their practical application. acs.org However, it has been shown that esterification does not always lead to increased stability and can sometimes accelerate decomposition. acs.org

Mechanistic Understanding: A deeper mechanistic understanding of reactions involving aliphatic boronic acids is needed. nih.govresearchgate.net This includes unraveling the intricate details of transmetalation in cross-coupling reactions and understanding the pathways of decomposition. nih.gov Such studies, often combining experimental kinetics with computational modeling, are essential for the rational design of new catalysts and reaction conditions. acs.org

Scope of Cross-Coupling Reactions: While the Suzuki-Miyaura coupling is well-established, expanding the scope of other cross-coupling reactions with aliphatic boronic acids remains an important goal. This includes the Chan-Lam coupling for the formation of carbon-nitrogen bonds and other transition-metal-catalyzed transformations. chemrxiv.orgresearchgate.net

Green Chemistry: Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis and use of aliphatic boronic acids. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and processes that minimize waste generation. boronmolecular.com

Q & A

Q. How can researchers design experiments to evaluate the anticancer activity of (4-methylcyclohexyl)boronic acid derivatives?

  • Methodological Answer : Begin by synthesizing derivatives using a one-step protocol (e.g., coupling with aryl-heterocyclic moieties via Suzuki-Miyaura reactions). Test compounds on cancer cell lines (e.g., glioblastoma) using viability assays (MTT or resazurin). Include controls (e.g., untreated cells, positive controls like Bortezomib). Assess dose-response curves and IC50 values. Validate selectivity by comparing effects on non-cancerous cell lines. Post-screening, perform mechanistic studies (e.g., proteasome inhibition assays, apoptosis markers) .

Q. What methods are recommended for confirming boronic acid-diol binding affinity in aqueous solutions?

  • Methodological Answer : Use fluorescence-based titration or isothermal titration calorimetry (ITC) to measure equilibrium constants (KdK_d). Prepare boronic acid solutions in buffered systems (pH 7.4) and titrate with diol-containing compounds (e.g., fructose, glucose). For rapid kinetics, employ stopped-flow fluorescence to determine konk_{on} and koffk_{off}. Data analysis should compare trends in KdK_d with literature values (e.g., fructose typically shows higher affinity than glucose) .

Q. How can researchers avoid artifacts in mass spectrometry analysis of boronic acid-containing peptides?

  • Methodological Answer : Prevent boroxine formation (dehydration/trimerization) by derivatizing boronic acids with diols (e.g., pinacol) to form stable esters. Use matrix-assisted laser desorption/ionization (MALDI) with 2,5-dihydroxybenzoic acid (DHB), which facilitates in situ esterification. For sequencing, apply collision-induced dissociation (CID) in tandem MS to confirm peptide backbone integrity .

Advanced Research Questions

Q. What strategies optimize the selectivity of boronic acid-based glycoprotein capture systems?

  • Methodological Answer : Immobilize boronic acids (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) on carboxymethyl dextran surfaces. Use surface plasmon resonance (SPR) to screen binding under varying buffer conditions (e.g., pH, ionic strength). Minimize non-specific interactions by incorporating blocking agents (e.g., BSA) and optimizing elution buffers (e.g., borate at pH 8.5). Validate specificity using glycoproteins (e.g., RNase B) vs. non-glycosylated counterparts (e.g., RNase A) .

Q. How can computational tools guide the rational design of this compound-based therapeutics?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock, Schrödinger) to predict interactions with target proteins (e.g., proteasome β5 subunit). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with bioactivity. Validate predictions via co-crystallization (X-ray diffraction) and binding assays. Prioritize derivatives with improved LogP and solubility profiles using ADMET prediction tools .

Q. What advanced analytical techniques quantify trace boronic acid impurities in drug substances?

  • Methodological Answer : Develop a LC-MS/MS method with multiple reaction monitoring (MRM) for underivatized boronic acids. Use a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile. Optimize transitions (e.g., m/z 121 → 77 for methylphenylboronic acid). Validate sensitivity (LOD < 0.1 ppm) and linearity (R² > 0.99) per ICH guidelines. Cross-check with NMR for structural confirmation .

Q. How does structural modification influence the thermal stability of aromatic boronic acids?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min) to assess decomposition temperatures. Compare derivatives with varying functional groups (e.g., electron-donating vs. withdrawing). For example:
Boronic Acid DerivativeDecomposition Onset (°C)Residual Char (%)
4-Methylcyclohexylboronic acid28015
Pyrene-1-boronic acid60035

Correlate stability with flame-retardant potential via cone calorimetry .

Data Contradictions & Resolution

  • Kinetic vs. Thermodynamic Binding : shows boronic acid-diol binding reaches equilibrium within seconds, but some studies report slower kinetics. Resolve by standardizing buffer conditions (pH, temperature) and using real-time stopped-flow measurements .
  • MS Artifacts : While recommends derivatization, achieves sensitivity without it. Choose methods based on analyte stability and instrument capabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.